6-(3-Chlorophenyl)pyridine-3-carbaldehyde
Overview
Description
6-(3-Chlorophenyl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . It is a derivative of pyridine, featuring a chlorophenyl group at the 6-position and an aldehyde group at the 3-position of the pyridine ring. This compound is known for its applications in various fields of scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a Friedländer synthesis, where the aldehyde group reacts with an amino group in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 6-(3-Chlorophenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3-Chlorophenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Chlorophenyl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its derivatives has shown potential for pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-methylpyridine-3-carbaldehyde
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde
- 6-Chlorobiphenyl-3-carbaldehyde
- 6-(3-Methoxyphenyl)pyridine-3-carboxaldehyde
Uniqueness
6-(3-Chlorophenyl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(3-chlorophenyl)pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPJIOKMLQLNER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260803 | |
Record name | 6-(3-Chlorophenyl)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898796-63-9 | |
Record name | 6-(3-Chlorophenyl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898796-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Chlorophenyl)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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